N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-5-6-12-16-10(2)13(15(20)18(12)8-9)17-14(19)11-4-3-7-21-11/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFISHPDFGIXVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CO3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with furan-2-carboxylic acid or its derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine and furan compounds .
Scientific Research Applications
Medicinal Chemistry
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide has shown promise in drug development due to its pharmacological properties:
- Anticancer Activity : The compound exhibits potential as an anticancer agent. Studies have indicated that derivatives of pyrido[1,2-a]pyrimidine can inhibit cancer cell growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in tumor progression .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes linked to cancer and inflammatory diseases. Its structure allows it to interact with active sites of enzymes, potentially leading to therapeutic effects .
Biological Research
In biological studies, this compound serves as a model compound for investigating:
- Cellular Pathways : The compound is utilized to study cellular mechanisms and pathways affected by various diseases, providing insights into drug interactions at the molecular level .
Material Science
The unique structural characteristics of this compound contribute to its applications in material science:
- Fluorescent Properties : The compound's ability to form stable complexes makes it suitable for developing new materials with photophysical properties. These materials can be used in sensors and optoelectronic devices .
Case Study 1: Anticancer Activity
A study published in the Journal of Organic Chemistry explored the anticancer properties of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) derivatives. The research demonstrated significant inhibitory effects on various cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating strong potency compared to standard chemotherapeutics .
Case Study 2: Enzyme Inhibition
In another investigation focusing on the enzyme inhibition capabilities of this compound, researchers found that it effectively inhibited key enzymes involved in inflammatory responses. This opens avenues for developing anti-inflammatory drugs based on its structure .
Mechanism of Action
The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Furan-2-carboxamide vs. 4-Iodobenzamide
The target compound incorporates a furan ring, a five-membered heterocycle with one oxygen atom. This group is smaller and less lipophilic than the 4-iodobenzamide substituent in its analog . The iodine atom in the latter increases molecular weight significantly (419.22 g/mol) and likely enhances lipophilicity, which could improve membrane permeability but may reduce aqueous solubility. The furan derivative, with a calculated molecular weight of ~283 g/mol, may exhibit better solubility and metabolic stability due to its lower steric bulk and polar oxygen atom.
Furan-2-carboxamide vs. Biphenyl-4-carboxamide
The biphenyl-substituted analog features an extended aromatic system, which may promote interactions with hydrophobic binding pockets in biological targets (e.g., kinases or receptors). However, its higher molecular weight (369.42 g/mol) and rigid structure could limit bioavailability compared to the furan derivative. The furan group’s smaller size and heteroatom may allow for more flexibility in binding and reduced off-target effects.
Hypothetical Pharmacological Implications
- 4-Iodobenzamide analog: Potential for targeting iodine-sensitive enzymes or receptors, with possible applications in radiopharmaceuticals .
- Biphenyl-4-carboxamide analog : Suited for targets requiring aromatic stacking, such as ATP-binding sites in kinases .
- Furan-2-carboxamide (target compound) : May balance solubility and bioavailability, making it a candidate for oral drug development.
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant studies that highlight its efficacy.
Structure and Composition
The compound has the following chemical structure:
- Molecular Formula : C18H14F3N3O2
- Molecular Weight : 361.3 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation.
Inhibition of Dihydrofolate Reductase (DHFR)
Research indicates that compounds with a pyrido[1,2-a]pyrimidine core exhibit high affinity for DHFR, leading to reduced tetrahydrofolate levels necessary for pyrimidine synthesis. This inhibition can potentially lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy .
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that a related compound showed complete inhibition of tumor growth in PTEN-deficient prostate cancer models .
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on other enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are involved in inflammatory processes and cancer progression. The findings suggest that the compound may possess anti-inflammatory properties alongside its anticancer activity .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study involving PTEN-deficient PC3 prostate tumor-bearing mice, the administration of this compound resulted in a marked reduction in tumor size compared to control groups. This highlights the potential application of this compound in targeted cancer therapies .
Case Study 2: Enzyme Inhibition Profile
A series of derivatives were tested for their ability to inhibit COX and LOX enzymes. The results indicated that certain substitutions on the pyrido[1,2-a]pyrimidine scaffold enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Basic Synthesis: What are the key synthetic strategies for preparing N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide?
Answer:
The compound can be synthesized via multi-step routes involving cyclization and coupling reactions. A common approach is to:
Prepare the pyrido[1,2-a]pyrimidin-4-one core using cyclocondensation of dimethyl acetone-1,3-dicarboxylate derivatives with amines or thiourea, as demonstrated in the synthesis of related pyrido-pyrimidine scaffolds .
Functionalize the 3-position of the pyrido-pyrimidinone with furan-2-carboxamide via nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt).
Optimize regioselectivity using protecting groups or directing agents to ensure substitution at the desired position.
Key Method: Monitor reaction progress via TLC and purify intermediates using column chromatography. Confirm structures with -NMR and HRMS .
Advanced Synthesis: How can regioselectivity challenges during pyrido-pyrimidinone functionalization be addressed?
Answer:
Regioselectivity issues arise due to competing reactive sites on the heterocyclic core. Strategies include:
- Steric directing groups : Introduce temporary substituents (e.g., methyl groups at 2,7-positions) to block undesired positions .
- Metal-mediated coupling : Use palladium catalysts (e.g., Suzuki-Miyaura) for precise C–N bond formation at the 3-position .
- Computational modeling : Predict reactive sites using DFT calculations to guide synthetic design .
Validation: Confirm regiochemistry via NOESY or X-ray crystallography .
Basic Structural Characterization: What analytical methods are critical for confirming the compound’s structure?
Answer:
- X-ray crystallography : Resolve the 3D structure using single-crystal diffraction. Refine data with SHELXL for high precision .
- NMR spectroscopy : Assign - and -NMR peaks to verify substituent positions (e.g., methyl groups at 2,7-positions and furan-carboxamide linkage) .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with <2 ppm error .
Advanced Structural Characterization: How can crystallographic refinement address twinned or low-resolution data?
Answer:
For challenging datasets:
- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Validate with R-factor convergence and residual density maps .
- High-resolution vs. low-resolution : For low-resolution data, apply restraints (e.g., bond lengths/angles from similar structures) and validate with R-free cross-validation .
Example: A related pyrido-pyrimidine derivative was refined using SHELXL with R-factor <0.05 .
Basic Biological Activity: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, METTL3) using fluorescence-based or radiometric assays. IC values can be determined via dose-response curves .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., AML) to evaluate selective toxicity .
- Solubility testing : Assess in PBS or DMSO to ensure compound stability during assays .
Advanced Biological Activity: How can binding interactions with target proteins be mechanistically studied?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) and affinity (K) .
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses. Validate with mutagenesis (e.g., alanine scanning) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .
Data Contradiction: How to resolve discrepancies in bioactivity data across studies?
Answer:
- Purity verification : Re-analyze compound purity via HPLC (≥95%) and LC-MS to rule out degradation .
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media).
- Solvent effects : Test activity in alternative solvents (e.g., cyclodextrin formulations) to mitigate aggregation .
Case Study: Variability in METTL3 inhibition was linked to DMSO concentration; reformulation in β-cyclodextrin improved reproducibility .
Mechanistic Studies: What methods elucidate structure-activity relationships (SAR) for this compound?
Answer:
- SAR by catalog : Synthesize analogs with modifications to the furan ring (e.g., halogenation) or pyrido-pyrimidine core (e.g., substituent variation) .
- Free-Wilson analysis : Statistically correlate substituent changes with bioactivity to identify critical pharmacophores .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment of active conformers .
Advanced Analytical Challenges: How to interpret ambiguous NMR signals in crowded spectral regions?
Answer:
- 2D NMR experiments : Use - HSQC and HMBC to resolve overlapping peaks (e.g., furan vs. pyrido-pyrimidine protons) .
- Variable-temperature NMR : Reduce signal broadening by acquiring spectra at higher temperatures (e.g., 323 K) .
- Isotopic labeling : Introduce -labels to track nitrogen environments in the pyrimidine ring .
Environmental and Stability Considerations: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
- Light sensitivity : Perform photostability testing (ICH Q1B guidelines) using UV/visible light exposure.
- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
